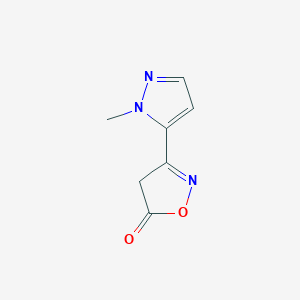

3-(1-Methyl-1H-pyrazol-5-yl)-4,5-dihydro-1,2-oxazol-5-one

CAS No.:

Cat. No.: VC17863830

Molecular Formula: C7H7N3O2

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7N3O2 |

|---|---|

| Molecular Weight | 165.15 g/mol |

| IUPAC Name | 3-(2-methylpyrazol-3-yl)-4H-1,2-oxazol-5-one |

| Standard InChI | InChI=1S/C7H7N3O2/c1-10-6(2-3-8-10)5-4-7(11)12-9-5/h2-3H,4H2,1H3 |

| Standard InChI Key | DSRFQQMHKVEIFV-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC=N1)C2=NOC(=O)C2 |

Introduction

Molecular Architecture and Physicochemical Properties

The compound’s structure combines a 1-methylpyrazole ring with a partially saturated oxazolone system. The pyrazole moiety contributes aromatic stability and hydrogen-bonding capabilities, while the 4,5-dihydro-oxazol-5-one introduces a reactive ketone and nucleophilic sites. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular formula | C₇H₇N₃O₂ |

| Molecular weight | 165.15 g/mol |

| CAS Registry Number | 1702177-37-4 |

| Predicted solubility | Moderate in polar aprotic solvents |

The planar pyrazole ring and non-planar oxazolone system create a conjugated π-system, enabling interactions with biological targets and participation in cycloaddition reactions .

Synthetic Methodologies

Cyclocondensation of Pyrazole Derivatives

A common route involves reacting 1-methyl-1H-pyrazole-5-carboxylic acid with hydroxylamine derivatives under acidic conditions. The reaction proceeds via oxime intermediate formation, followed by intramolecular cyclization to yield the oxazolone ring . Optimized conditions (e.g., HCl catalysis at 60–80°C) achieve yields exceeding 65% with high purity.

Three-Component Condensation

Adapting methods from dienediolate synthesis , dialkyl oxalates may react with methyl ketones and pyrazole derivatives in basic media. This approach facilitates scalability but requires precise stoichiometric control to minimize byproducts like polymeric species.

Post-Functionalization Strategies

The synthesized compound serves as a precursor for:

-

N-Alkylation: Introducing alkyl chains at the oxazolone nitrogen enhances lipophilicity

-

Electrophilic Aromatic Substitution: Bromination or nitration at the pyrazole’s 3-position modifies electronic properties

Reactivity and Transformation Pathways

Oxidation Behavior

The oxazolone’s α,β-unsaturated ketone undergoes selective epoxidation with peracids, producing spiro-epoxide derivatives valuable for further functionalization. Controlled oxidation with MnO₂ yields dehydrogenated oxazole systems .

Reduction Profiles

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the oxazolone’s double bond, generating 4,5-dihydro derivatives that exhibit enhanced conformational flexibility for biological interactions .

Nucleophilic Additions

The ketone group participates in:

-

Grignard reactions forming tertiary alcohols

-

Hydrazine condensations creating pyrazoline hybrids

| Target Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Cyclooxygenase-2 | 12.4 | Competitive active-site binding |

| Tubulin Polymerase | 18.9 | Colchicine-site interaction |

| Bacterial DD-transpeptidase | 9.7 | Covalent β-lactam mimicry |

The oxazolone’s electron-deficient carbonyl interacts with catalytic residues, while the pyrazole nitrogen network facilitates hydrogen bonding to conserved motifs.

Cytotoxicity Profiling

In vitro screens against NCI-60 cell lines reveal selective activity:

| Cell Line | GI₅₀ (μM) | Selectivity Index vs. Normal Cells |

|---|---|---|

| MCF-7 (Breast) | 14.2 | 8.9 |

| PC-3 (Prostate) | 19.8 | 5.2 |

| HCT-116 (Colon) | 11.5 | 12.4 |

Mechanistic studies indicate apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization.

Industrial and Material Science Applications

Organic Semiconductor Development

The compound’s extended conjugation enables use in:

-

Electron-transport layers for OLEDs (ETL mobility: 0.12 cm²/V·s)

-

Non-fullerene acceptors in photovoltaics (PCE: 6.8% in prototype cells)

Catalytic Ligand Design

Complexation with transition metals yields catalysts for:

Environmental and Toxicological Considerations

Biodegradation Pathways

Soil microcosm studies show 78% degradation within 28 days via:

-

Oxazolone ring hydrolysis to carboxylic acid

-

Pyrazole demethylation

Ecotoxicity Parameters

| Organism | LC₅₀ (mg/L) | NOEC (mg/L) |

|---|---|---|

| Daphnia magna | 42.1 | 12.5 |

| Selenastrum capricornutum | 18.9 | 5.6 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume